2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Imidazole Thioacetanilide (ITA) SAR Analysis

This imidazole-thioacetamide compound serves as the unsubstituted amide baseline for structure-activity relationship (SAR) exploration, particularly for anti-infective programs referencing the HIV-1 ITA series. Procure this 95%+ pure building block to benchmark potency gains achieved through N-aryl or N-alkyl diversification. The 4-(difluoromethoxy)phenyl substituent is critical for comparative in vitro metabolic stability assays (e.g., liver microsomes), allowing direct quantification of the 'fluorine effect' over -OCH3 analogs. Primary amide moiety provides a distinct H-bond donor/acceptor profile essential for target engagement studies.

Molecular Formula C18H15F2N3O2S
Molecular Weight 375.39
CAS No. 1226427-91-3
Cat. No. B2449851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide
CAS1226427-91-3
Molecular FormulaC18H15F2N3O2S
Molecular Weight375.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N
InChIInChI=1S/C18H15F2N3O2S/c19-17(20)25-14-8-6-13(7-9-14)23-15(12-4-2-1-3-5-12)10-22-18(23)26-11-16(21)24/h1-10,17H,11H2,(H2,21,24)
InChIKeyKOQOUQXCBMSSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-(Difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 1226427-91-3): Core Structural and Supply Baseline


The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 1226427-91-3) is a synthetic, small-molecule chemical probe belonging to the class of imidazole-thioacetamide derivatives. It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex molecules and the study of reaction mechanisms . Commercial supply is available from specialized vendors at a standard purity of 95%+ , enabling its use in early-stage research and high-throughput screening campaigns.

Why Generic Substitution of CAS 1226427-91-3 Fails: Structural Differentiation from In-Class Analogs


Within the imidazole-thioacetamide class, simple generic substitution is not possible due to specific structural features that directly govern biological target engagement and pharmacokinetic properties. The 4-(difluoromethoxy)phenyl substituent, a key differentiator from common methoxy or halogen analogs, significantly alters electronic properties, lipophilicity, and metabolic stability, which are critical for binding interactions [1]. Furthermore, the primary acetamide moiety, as opposed to its common N-aryl or N-alkyl substituted counterparts (e.g., N-(4-chlorophenyl) or N-methyl derivatives), provides a distinct hydrogen-bonding donor/acceptor profile that can radically change target binding mode and solubility. These factors mean that even structurally close relatives cannot be interchanged without fundamentally altering the pharmacological profile of the final lead compound, as detailed in the evidence below.

Quantitative Differentiation Evidence for 2-((1-(4-(Difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide


Primary Amide vs. N-Aryl Amide: Impact on In Vitro Anti-HIV-1 Potency

The biological consequence of the primary acetamide group in CAS 1226427-91-3 can be inferred from a direct, published comparison of ITA derivatives. The unsubstituted acetamide lead compound L1 (a direct structural analog where the terminal group is a simple -NH2) showed significantly weaker anti-HIV-1 activity (EC50 = 2.053 µM) compared to its most potent N-aryl substituted derivative 4a5 (EC50 = 0.18 µM) in the same infected cell assay [1]. This class-level evidence proves that the terminal amide substitution is a critical potency switch, directly impacting target engagement and biological efficacy.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Imidazole Thioacetanilide (ITA) SAR Analysis

Differentiation by Core Substituent: Difluoromethoxy vs. Methoxy and p-Tolyl Analogs for Lipophilicity and Metabolic Stability

The 4-(difluoromethoxy)phenyl substituent on the imidazole N1 position is a key differentiating feature from common simpler analogs such as 4-methoxyphenyl or p-tolyl variants. Industry-wide, the replacement of methoxy (-OCH3) with difluoromethoxy (-OCHF2) is known to increase lipophilicity (logP) and metabolic stability by blocking oxidative demethylation, while the introduction of fluorine atoms can modulate pKa and conformation [1]. In the specific context of this scaffold, a supplier's analysis notes that the difluoromethoxy group enhances metabolic stability and lipophilicity, which is crucial for improving in vivo half-life and target binding interactions compared to non-fluorinated analogs [2].

Drug Design Metabolic Stability Lipophilicity Physicochemical Property Analysis

Commercial Purity Benchmark: 95%+ as a Selection Criterion

A verifiable procurement parameter for this compound is its commercial purity. A primary supplier lists the product with a guaranteed purity of 95%+ . This benchmark allows for direct comparison against alternative suppliers or in-house synthesized batches, ensuring consistency and reliability in biological assay data.

Compound Procurement Purity Benchmark High-Throughput Screening

Evidence Gap: Direct Target-Specific Bioactivity Data for CAS 1226427-91-3

High-strength, direct quantitative bioactivity data (e.g., IC50, Ki) for the exact structure CAS 1226427-91-3 against any specific target was not found in any non-excluded authoritative public source. Claims of α-glucosidase inhibition (IC50 as low as 0.71 µM) found on prohibited sites refer to 'derivatives based on similar imidazole structures' and cannot be definitively assigned to this compound . Similarly, while the scaffold is active against BACE1 and HIV-1 RT, the specific compound is absent from the published SAR tables [1].

Alpha-Glucosidase Inhibition BACE1 Inhibition HIV-1 NNRTI

Recommended Application Scenarios for 2-((1-(4-(Difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide Based on Differentiated Evidence


Baseline Scaffold for N-Substituted SAR Expansion in Anti-Infective Programs

The primary advantage of CAS 1226427-91-3 is its role as the unsubstituted amide baseline for exploring the impact of N-substitution on anti-infective potency. As directly inferred from the HIV-1 ITA series, this compound provides the low-activity reference point (class analog EC50 ~2 µM) against which to measure the potency gains achieved by N-aryl or N-alkyl modifications [1]. Teams synthesizing focused libraries should use this compound as the foundational building block to quantify the impact of terminal amide diversification on biological activity.

Probing the Fluorine Effect on Pharmacokinetics in Imidazole-Thioacetamide Series

The presence of the 4-(difluoromethoxy) group makes this compound a critical tool for evaluating the 'fluorine effect' on pharmacokinetic properties within this scaffold. As evidence from class-level knowledge indicates, this group enhances metabolic stability and modulates lipophilicity compared to common methoxy or tolyl analogs [2]. Researchers procuring this compound can use it in comparative in vitro metabolic assays (e.g., liver microsomal stability) to directly quantify the benefit of the -OCF2H motif over -OCH3, providing essential data for drug design.

Use as a Standardized Building Block in High-Throughput Screening Libraries

With a documented commercial purity of 95%+ , this compound meets a key quality criterion for inclusion in a screening library. Its structural complexity and multiple functional groups (imidazole, thioether, primary amide, difluoromethoxy phenyl) make it a diverse and novel scaffold for screening against novel or orphan biological targets. The procurement of a pre-qualified, pure building block ensures that any initial hit identified is of acceptable purity for immediate confirmation and resynthesis, streamlining the hit-to-lead process.

Validation of In-Silico Alpha-Glucosidase Inhibitor Models

Given the unverified but recurring mention of alpha-glucosidase inhibition for this scaffold class, this compound can serve as a pivotal test case for validating computational predictive models. Since no confirmed activity data exists for the parent molecule, its procurement and assay against alpha-glucosidase would directly bridge the evidence gap and calibrate in-silico models for the entire series, adding significant value to academic or industrial groups developing anti-diabetic agents.

Quote Request

Request a Quote for 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.